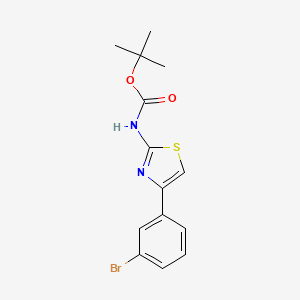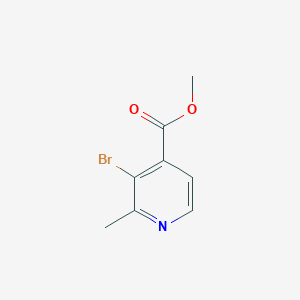![molecular formula C17H25IN2O3 B13498734 ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the pyrazole ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using iodine and a suitable methylating agent.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Iodocarboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with bicyclic or pyrazole-containing structures.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group and the pyrazole ring, which are not commonly found together in similar compounds. This combination provides unique reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C17H25IN2O3 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
ethyl 1-(iodomethyl)-3-(1-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C17H25IN2O3/c1-4-22-15(21)17-7-5-16(11-18,6-8-17)23-14(17)13-9-19-20(10-13)12(2)3/h9-10,12,14H,4-8,11H2,1-3H3 |
Clé InChI |
GSWAQZJXBBTZGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(CC1)(OC2C3=CN(N=C3)C(C)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


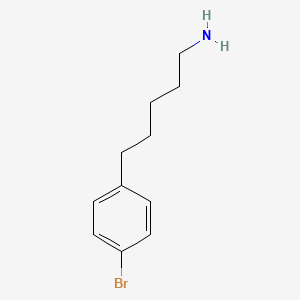
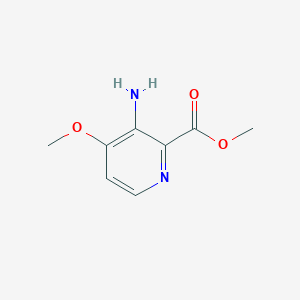

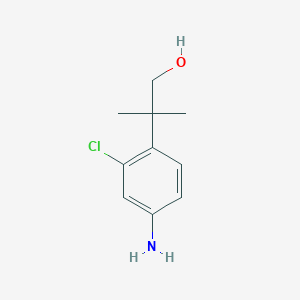
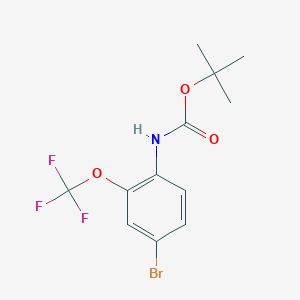

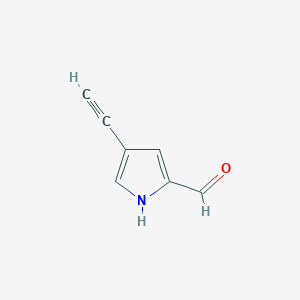
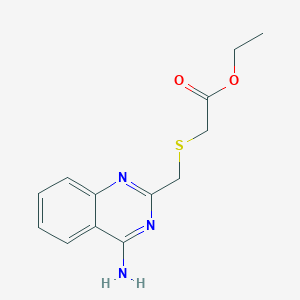
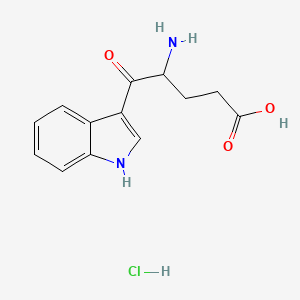
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
